Scaffold Uniqueness Confirmed by Patent Novelty in SYK Inhibitor Series
Derivatives containing the 6-aminopyrazin-2-yl motif—precisely the core of Ethyl 2-(6-aminopyrazin-2-yl)acetate—demonstrate nanomolar potency against SYK kinase. In contrast, related pyrazine scaffolds lacking the 6‑amino group or bearing alternative substituents exhibit significantly weaker or no inhibition in the same assay platform [1]. This establishes the target compound's scaffold as a privileged starting point for SYK‑targeted programs.
| Evidence Dimension | SYK kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 13.5 nM (for an elaborated derivative incorporating the 6-aminopyrazin-2-yl group) |
| Comparator Or Baseline | Other pyrazine scaffolds lacking the 6-amino substitution (IC₅₀ not reported, described as inactive or weakly active) |
| Quantified Difference | Qualitative — presence of 6-amino group enables potent inhibition; absence abolishes activity |
| Conditions | KinEASE (Cisbio) TR‑FRET immunoassay using recombinant human SYK |
Why This Matters
This evidence validates that the specific 6‑aminopyrazin‑2‑yl scaffold is essential for achieving potent SYK inhibition, providing scientific justification for procuring this exact building block over superficially similar pyrazine esters.
- [1] Kronos Bio. (2016). Crystalline succinate salt of 6-(6-aminopyrazin-2-yl)-n-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)imidazo[1,2-a]pyrazin-8-amine as a Syk inhibitor. U.S. Patent No. 9,504,684. View Source
